(R)-2-Methyl-1-phenylpropan-1-amine

Descripción general

Descripción

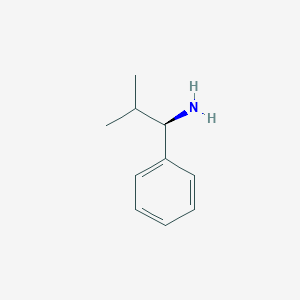

®-2-Methyl-1-phenylpropan-1-amine is a chiral amine compound with the molecular formula C10H15N It is an enantiomer of 2-Methyl-1-phenylpropan-1-amine, which means it has a specific three-dimensional arrangement that distinguishes it from its mirror image

Métodos De Preparación

Synthetic Routes and Reaction Conditions

®-2-Methyl-1-phenylpropan-1-amine can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, ®-2-Methyl-1-phenylpropan-1-one, using a reducing agent such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.

Another method involves the reductive amination of ®-2-Methyl-1-phenylpropan-1-one with ammonia or an amine in the presence of a reducing agent like hydrogen gas and a catalyst such as palladium on carbon (Pd/C).

Industrial Production Methods

Industrial production of ®-2-Methyl-1-phenylpropan-1-amine often employs catalytic hydrogenation processes due to their efficiency and scalability. The starting material, ®-2-Methyl-1-phenylpropan-1-one, is subjected to hydrogenation in the presence of a suitable catalyst, such as Raney nickel or palladium on carbon, under high pressure and temperature conditions. This method ensures high yield and purity of the desired amine.

Análisis De Reacciones Químicas

Types of Reactions

®-2-Methyl-1-phenylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding imine or nitrile using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: It can be further reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides or acyl halides to form substituted amines or amides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an aqueous or acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Substitution: Alkyl halides or acyl halides in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted amines or amides.

Aplicaciones Científicas De Investigación

®-2-Methyl-1-phenylpropan-1-amine has several scientific research applications:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical drugs.

Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of ®-2-Methyl-1-phenylpropan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. For example, it may inhibit or activate enzymatic reactions, alter signal transduction pathways, or affect gene expression.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-2-Methyl-1-phenylpropan-1-amine

- 2-Methyl-1-phenylpropan-1-ol

- 2-Methyl-1-phenylpropan-1-one

Uniqueness

®-2-Methyl-1-phenylpropan-1-amine is unique due to its specific chiral configuration, which can result in different biological activity and interactions compared to its enantiomer, (S)-2-Methyl-1-phenylpropan-1-amine. This chiral specificity is crucial in pharmaceutical applications, where the desired therapeutic effect and safety profile can be highly dependent on the enantiomer used.

Actividad Biológica

(R)-2-Methyl-1-phenylpropan-1-amine, commonly known as (R)-amphetamine, is a chiral amine with significant biological activity. It is primarily recognized for its stimulant properties and is utilized in various therapeutic applications, including the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic uses based on recent research findings.

Stimulant Properties

(R)-amphetamine acts as a central nervous system (CNS) stimulant. Its mechanism involves the release of norepinephrine and dopamine in the brain, leading to increased alertness, attention, and energy levels. The compound's efficacy in treating ADHD is attributed to its ability to enhance focus and reduce impulsivity in patients.

Antitumor Activity

Recent studies have indicated that (R)-amphetamine may exhibit antitumor properties. Research has shown that it can inhibit Class I PI3K enzymes, particularly the PI3K-alpha and -beta isoforms, which are implicated in cancer progression. This inhibition suggests potential applications in cancer therapy, particularly for tumors associated with PI3K activation.

Antimicrobial Effects

The compound has also been studied for its antimicrobial properties. Investigations reveal that (R)-amphetamine disrupts microbial cell functions, making it a candidate for infection treatment. Its potential to act against various pathogens highlights its versatility beyond CNS stimulation.

Antifibrotic Mechanism

Another area of interest is the antifibrotic activity of (R)-amphetamine. It has been shown to inhibit collagen synthesis pathways by targeting collagen prolyl-4-hydroxylase, an enzyme crucial for collagen formation. This action could make it beneficial in treating fibrotic diseases such as hepatic cirrhosis and lung fibrosis .

Interaction with Neurotransmitter Systems

(R)-amphetamine primarily enhances the release of neurotransmitters such as norepinephrine and dopamine. This occurs through several mechanisms:

- Inhibition of reuptake : It blocks the reuptake transporters for norepinephrine and dopamine, increasing their availability in the synaptic cleft.

- Vesicular release : The compound promotes the release of these neurotransmitters from presynaptic vesicles into the synaptic space .

Enzymatic Inhibition

The compound's antifibrotic properties are linked to its ability to inhibit specific enzymes involved in collagen synthesis. This mechanism is critical for reducing excessive collagen deposition in various tissues affected by fibrotic diseases .

Summary Table of Biological Activities

| Activity | Mechanism | Potential Applications |

|---|---|---|

| Stimulant | Release of norepinephrine and dopamine | Treatment of ADHD, narcolepsy |

| Antitumor | Inhibition of Class I PI3K enzymes | Cancer therapy |

| Antimicrobial | Disruption of microbial cell function | Infection treatment |

| Antifibrotic | Inhibition of collagen synthesis | Treatment of fibrotic diseases |

Case Studies

- ADHD Treatment : A clinical trial demonstrated that patients receiving (R)-amphetamine showed significant improvements in attention and behavioral control compared to placebo groups.

- Cancer Research : In vitro studies indicated that (R)-amphetamine effectively inhibited tumor cell proliferation in models expressing high levels of PI3K-alpha.

- Fibrosis Studies : Animal models treated with (R)-amphetamine exhibited reduced collagen deposition in liver tissues, suggesting its potential as an antifibrotic agent.

Propiedades

IUPAC Name |

(1R)-2-methyl-1-phenylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N/c1-8(2)10(11)9-6-4-3-5-7-9/h3-8,10H,11H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVXXBSCXKKIBCH-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70427841 | |

| Record name | (1R)-2-Methyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23844-66-8 | |

| Record name | (1R)-2-Methyl-1-phenylpropan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70427841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.